molecular formula C13H18N2O2 B3185239 1-(4-Carboxyphenyl)-3-ethyl-piperazine CAS No. 1131622-36-0

1-(4-Carboxyphenyl)-3-ethyl-piperazine

Cat. No.: B3185239
CAS No.: 1131622-36-0
M. Wt: 234.29 g/mol
InChI Key: PMDKPKFPPRGHOK-UHFFFAOYSA-N
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Description

1-(4-Carboxyphenyl)-3-ethyl-piperazine is a piperazine derivative featuring a carboxyphenyl substituent at the 1-position and an ethyl group at the 3-position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in CNS modulation, receptor antagonism, and enzyme inhibition.

Properties

CAS No.

1131622-36-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(3-ethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H18N2O2/c1-2-11-9-15(8-7-14-11)12-5-3-10(4-6-12)13(16)17/h3-6,11,14H,2,7-9H2,1H3,(H,16,17)

InChI Key

PMDKPKFPPRGHOK-UHFFFAOYSA-N

SMILES

CCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(4-Carboxyphenyl)-3-ethyl-piperazine with selected phenylpiperazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 4-Carboxyphenyl, 3-ethyl C₁₃H₁₇N₂O₂ 245.3 High polarity due to carboxyl group; potential for hydrogen bonding
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Chlorophenyl C₁₀H₁₃ClN₂ 196.7 Electron-withdrawing Cl enhances receptor binding affinity
1-(4-Trifluoromethylphenyl)piperazine 4-CF₃ C₁₁H₁₃F₃N₂ 230.2 Lipophilic CF₃ group improves CNS penetration
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 4-Methoxyphenyl C₁₁H₁₆N₂O 192.3 Methoxy group enhances solubility and serotonin receptor affinity
1-(3,4-Methylenedioxyphenyl)piperazine 3,4-Methylenedioxyphenyl C₁₁H₁₄N₂O₂ 206.2 Rigid bicyclic structure increases selectivity for 5-HT receptors
Key Observations:
  • Polarity and Solubility : The carboxyphenyl group in this compound confers higher aqueous solubility compared to lipophilic groups (e.g., CF₃, Cl) but may limit blood-brain barrier penetration .
  • Receptor Interactions : Chloro and trifluoromethyl substituents (4-CPP, 4-CF₃) exhibit stronger binding to dopamine and serotonin transporters due to electron-withdrawing effects, while methoxy groups (4-MeOPP) favor serotonin receptor agonism .

Pharmacological Activity

Dopamine and Serotonin Transporter Affinity
  • This compound: Limited direct data, but carboxyl groups in piperazines are associated with reduced CNS activity due to polarity. May act as a peripheral receptor modulator .
  • 4-CPP and 4-CF₃ Derivatives : Exhibit high affinity for dopamine transporters (DAT) and serotonin transporters (SERT). For example, 4-CPP shows IC₅₀ values of 8–10 nM at DAT, with moderate selectivity over SERT .
  • GBR 12909 Analogues : Piperazine derivatives with diphenylmethoxyethyl groups (e.g., Sch-350634) demonstrate potent CCR5 antagonism (IC₅₀ < 10 nM) and oral bioavailability, highlighting the impact of bulky substituents on pharmacokinetics .
5-HT₁A Receptor Antagonism
  • p-MPPI and p-MPPF : 4-(2'-Methoxyphenyl)piperazine derivatives act as competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg in vivo). The methoxy group is critical for receptor engagement .
  • This compound : The carboxyl group may hinder 5-HT₁A binding compared to methoxy or chloro analogues but could interact with peripheral inflammatory targets .

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